molecular formula C17H20N2O4S B1658679 N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide CAS No. 6181-97-1

N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B1658679
CAS No.: 6181-97-1
M. Wt: 348.4 g/mol
InChI Key: CQPWZYUNWHGCBC-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a methoxy group, and a methylsulfonyl group attached to an aniline moiety, which is further connected to an acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-methoxy(methylsulfonyl)aniline.

    Acylation: The 4-methoxy(methylsulfonyl)aniline is then acylated with benzyl chloroacetate in the presence of a base like sodium hydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[4-methoxyphenyl]acetamide: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    N-benzyl-2-[4-methylsulfonylphenyl]acetamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    N-benzyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide: Similar structure but with a propanamide moiety, leading to variations in its chemical behavior and applications.

Uniqueness

N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct electronic and steric properties. These features enhance its versatility in chemical reactions and broaden its range of applications in scientific research and industrial processes.

Properties

CAS No.

6181-97-1

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-benzyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H20N2O4S/c1-23-16-10-8-15(9-11-16)19(24(2,21)22)13-17(20)18-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

CQPWZYUNWHGCBC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C

sequence

G

Origin of Product

United States

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